3-amino-N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features an ethyl group at the 1-position, a benzyl group at the N-position, and a carboxamide group at the 5-position
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-5-carboxylate, followed by N-benzyl substitution and subsequent amination.
Cyclization Reaction: Another approach is the cyclization of ethyl 3-aminobenzyl-1H-pyrazole-5-carboxylate under acidic conditions to yield the desired compound.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles compared to batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace the hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles like alkyl halides, amines, or alcohols
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Substituted pyrazoles
Coupling Products: Biaryl compounds
Scientific Research Applications
3-Amino-N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide has found applications in various scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It has been used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 3-Amino-N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory responses, microbial cell walls, or cancer cell proliferation.
Comparison with Similar Compounds
Pyrazole-5-carboxylic acid derivatives: These compounds share the pyrazole core but differ in their substituents and functional groups.
Indole derivatives: Indoles are structurally similar to pyrazoles and are known for their biological activities.
Benzylamine derivatives: These compounds contain the benzylamine moiety and exhibit similar reactivity patterns.
Uniqueness: 3-Amino-N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives
Properties
IUPAC Name |
5-amino-N-benzyl-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-11(8-12(14)16-17)13(18)15-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBBKGFAFMAURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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